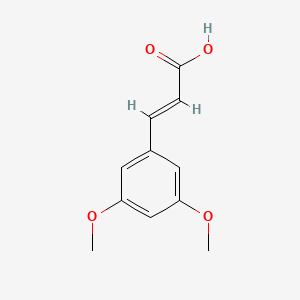3,5-Dimethoxycinnamic acid
CAS No.: 20767-04-8
Cat. No.: VC8462104
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20767-04-8 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ |
| Standard InChI Key | VLSRUFWCGBMYDJ-ONEGZZNKSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1)/C=C/C(=O)O)OC |
| SMILES | COC1=CC(=CC(=C1)C=CC(=O)O)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C=CC(=O)O)OC |
Introduction
Chemical Identity and Structural Characteristics
3,5-Dimethoxycinnamic acid belongs to the class of phenylpropanoids, structurally defined by a propenoic acid chain attached to a 3,5-dimethoxyphenyl group. The trans-configuration of the double bond in the acrylic acid moiety is predominant, contributing to its stability and crystallinity . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 16909-11-8 | |
| Molecular Formula | ||
| Molecular Weight | 208.211 g/mol | |
| Melting Point | 174–175°C | |
| Boiling Point | 377.1°C at 760 mmHg | |
| Density | 1.2 g/cm³ | |
| LogP | 2.24 |
The compound’s methoxy groups enhance electron donation, stabilizing the aromatic ring and influencing its reactivity in electrophilic substitutions. Its is estimated at 4.5–5.0, typical for cinnamic acid derivatives, dictating solubility in polar organic solvents like ethanol and dimethyl sulfoxide .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3,5-dimethoxycinnamic acid typically proceeds via a two-step process:
-
Methoxylation of Cinnamic Acid: Resorcinol is methoxylated using dimethyl sulfate in an alkaline medium to yield 3,5-dimethoxybenzaldehyde.
-
Perkin Reaction: The aldehyde undergoes condensation with malonic acid in the presence of a base (e.g., pyridine) to form the cinnamic acid derivative .
A study by Carter et al. (1981) optimized this route, achieving yields >80% under reflux conditions with acetic anhydride as the solvent . Alternative methods include enzymatic oxidation using cytochrome P450 enzymes, though these are less efficient for large-scale production.
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance yield and reduce reaction times. Solid acid catalysts, such as sulfonated graphene oxide, have been tested for esterification and transesterification reactions involving the compound .
Physicochemical Properties and Stability
The compound’s stability is influenced by its crystalline structure and methoxy substituents. Key properties include:
-
Thermal Stability: Decomposition begins at 250°C, with a flash point of 148.5°C .
-
Solubility: Sparingly soluble in water (0.0314 g/L at 25°C) but highly soluble in methanol and chloroform .
-
Optical Properties: A refractive index of 1.574, measured at 20°C using sodium D-line light .
Hydrolysis under acidic or basic conditions yields 3,5-dimethoxybenzoic acid, while photodegradation studies indicate susceptibility to UV light, necessitating storage in amber containers .
Biological Activities and Applications
Agricultural Uses
3,5-Dimethoxycinnamic acid has been investigated as a natural pesticide. A 2002 study demonstrated its efficacy in controlling slug damage in oilseed rape crops, reducing infestation rates by 40% at application rates of 2 kg/ha . Its mode of action involves disrupting molluscan neurotransmitter systems, though exact targets remain under investigation .
Antioxidant Activity
The compound scavenges free radicals via hydrogen atom transfer, with an IC₅₀ of 12.3 μM against DPPH radicals . Comparative studies show it outperforms ascorbic acid in lipid peroxidation assays .
Hepatoprotective Effects
In rodent models, pretreatment with 3,5-dimethoxycinnamic acid (10 mg/kg) reduced carbon tetrachloride-induced liver damage by 60%, as evidenced by normalized ALT and AST levels .
Material Science
The compound forms inclusion complexes with α-cyclodextrin (binding constant ), enhancing solubility for drug delivery applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume